REACTION_CXSMILES
|
[OH-:1].[Na+].[C:3]([OH:10])(=[O:9])/[CH:4]=[CH:5]\[C:6]([OH:8])=[O:7].[NH3:11]>O>[NH:11]([CH:4]([CH2:5][C:6]([OH:8])=[O:7])[C:3]([OH:9])=[O:1])[CH:5]([CH2:4][C:3]([OH:10])=[O:9])[C:6]([OH:8])=[O:7].[C:3]([OH:10])(=[O:9])/[CH:4]=[CH:5]\[C:6]([OH:8])=[O:7].[C:3]([OH:10])(=[O:9])/[CH:4]=[CH:5]/[C:6]([OH:8])=[O:7].[C:3]([OH:10])(=[O:9])[CH:4]([CH2:5][C:6]([OH:8])=[O:7])[OH:1] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1.5 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(\C=C/C(=O)O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is of like composition, at temperatures of 75-125° C
|
Type
|
CUSTOM
|
Details
|
This solution is reacted at temperatures of 90-145° C. and residence times of 0.3-25 h in a continuous reactor
|
Duration
|
12.65 (± 12.35) h
|
Type
|
CUSTOM
|
Details
|
are obtained
|
Type
|
FILTRATION
|
Details
|
are subjected to a clarifying filtration
|
Name
|
|
Type
|
product
|
Smiles
|
N(C(C(=O)O)CC(=O)O)C(C(=O)O)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 73% |
Name
|
|
Type
|
product
|
Smiles
|
C(\C=C/C(=O)O)(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 3% |
Name
|
|
Type
|
product
|
Smiles
|
C(\C=C\C(=O)O)(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 10% |
Name
|
|
Type
|
product
|
Smiles
|
C(C(O)CC(=O)O)(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH-:1].[Na+].[C:3]([OH:10])(=[O:9])/[CH:4]=[CH:5]\[C:6]([OH:8])=[O:7].[NH3:11]>O>[NH:11]([CH:4]([CH2:5][C:6]([OH:8])=[O:7])[C:3]([OH:9])=[O:1])[CH:5]([CH2:4][C:3]([OH:10])=[O:9])[C:6]([OH:8])=[O:7].[C:3]([OH:10])(=[O:9])/[CH:4]=[CH:5]\[C:6]([OH:8])=[O:7].[C:3]([OH:10])(=[O:9])/[CH:4]=[CH:5]/[C:6]([OH:8])=[O:7].[C:3]([OH:10])(=[O:9])[CH:4]([CH2:5][C:6]([OH:8])=[O:7])[OH:1] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1.5 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(\C=C/C(=O)O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is of like composition, at temperatures of 75-125° C
|
Type
|
CUSTOM
|
Details
|
This solution is reacted at temperatures of 90-145° C. and residence times of 0.3-25 h in a continuous reactor
|
Duration
|
12.65 (± 12.35) h
|
Type
|
CUSTOM
|
Details
|
are obtained
|
Type
|
FILTRATION
|
Details
|
are subjected to a clarifying filtration
|
Name
|
|
Type
|
product
|
Smiles
|
N(C(C(=O)O)CC(=O)O)C(C(=O)O)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 73% |
Name
|
|
Type
|
product
|
Smiles
|
C(\C=C/C(=O)O)(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 3% |
Name
|
|
Type
|
product
|
Smiles
|
C(\C=C\C(=O)O)(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 10% |
Name
|
|
Type
|
product
|
Smiles
|
C(C(O)CC(=O)O)(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |